2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various fields, including medicinal chemistry, due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of 2-aminobenzimidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzimidazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzimidazole ring may be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-1H-benzo[d]imidazole derivatives, while coupling reactions can produce more complex benzimidazole-based structures .
Scientific Research Applications
2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It finds applications in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-benzimidazole: Similar in structure but lacks the amine group at the 6-position.
6-Bromo-1H-benzimidazole-2-amine: Another derivative with bromine at a different position on the benzimidazole ring.
1H-benzimidazole-2-amine: A simpler derivative without the bromine substituent.
Uniqueness
2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-3H-benzimidazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-7-10-5-2-1-4(9)3-6(5)11-7;/h1-3H,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFQRYLHXYOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.